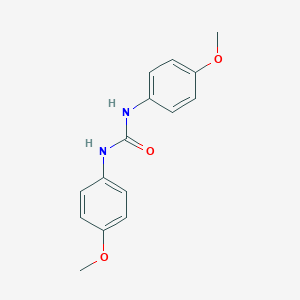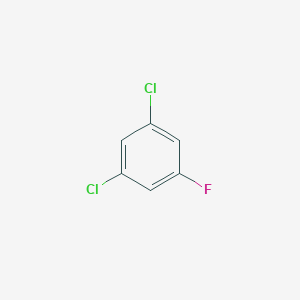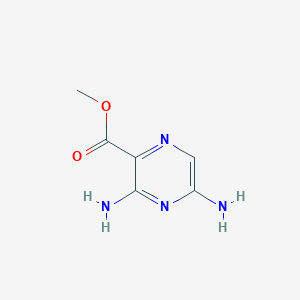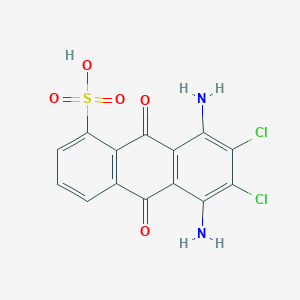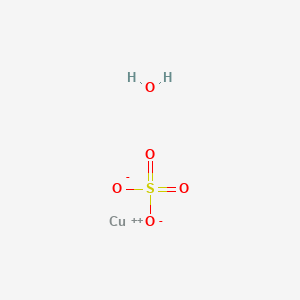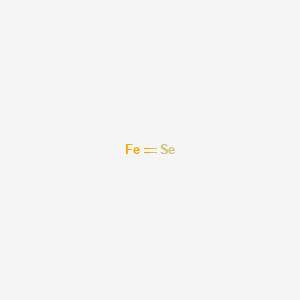
Iron selenide
Overview
Description
Iron selenide is an inorganic compound composed of iron and selenium. It is known for its unique properties, including its role as an unconventional iron-based low-temperature superconductor. This compound exhibits zero electrical resistance when a current is passed through it, making it a subject of interest in the field of superconductivity . Additionally, this compound has a narrow band-gap and high absorption coefficient, which makes it suitable for applications in solar cells .
Mechanism of Action
Target of Action
Iron selenide, also known as Iron(II) selenide, is a compound that has been extensively studied for its unique properties in various fields . The primary targets of this compound are the electron transport systems in various applications, such as superconductors, semiconductors, and energy storage systems .
Biochemical Pathways
This compound interacts with biochemical pathways primarily through its selenide component . Selenium is an essential trace element for human beings and animals, playing a critical role in human and animal health via various selenoproteins . Algae can absorb inorganic selenium from water and reduce it to selenoamino acids via the sulfur reduction pathway, which is similar to the selenium metabolism pathway in plants .
Pharmacokinetics
It’s worth noting that the primary site of action of iron is the erythrocyte, and no drug-receptor interaction takes place . The process of erythropoiesis, i.e., formation of new erythrocytes, takes 3-4 weeks .
Result of Action
The result of this compound’s action is primarily observed in its electrical properties . For instance, in potassium-ion batteries (KIBs), this compound composite in ether-based electrolyte presents a homogeneous electrochemical reaction, resulting in a stable potassium-ion storage . It presents a reversible specific capacity of 356 mAh g−1 at 200 mA g−1 after 75 cycles .
Action Environment
The action of this compound is influenced by environmental factors. For example, in the case of KIBs, this compound composite matching ether-based electrolyte presents a few minor morphology changes, indicating an occurrence of homogeneous electrochemical reaction in ether-based electrolyte, which results in a stable performance for potassium-ion (K-ion) storage . This suggests that the choice of electrolyte can significantly influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Cellular Effects
Some studies suggest that Iron selenide nanoparticles have shown potential in electrocatalysis water splitting
Molecular Mechanism
Some studies suggest that the phase determining factor in the synthesis of this compound nanocrystals is the coordinating reactivity difference between olefins, tributylphosphine, and trioctylphosphine associated with their corresponding Se bond cleavage
Temporal Effects in Laboratory Settings
Some studies suggest that this compound exhibits high capacitance and energy density, as well as extremely high cycling stability
Dosage Effects in Animal Models
While selenium, a component of this compound, is known to have beneficial effects on animal health
Metabolic Pathways
Some studies suggest that selenium, a component of this compound, is involved in various metabolic processes
Transport and Distribution
Some studies suggest that this compound exhibits high electrochemical properties , which may influence its transport and distribution
Subcellular Localization
While some studies suggest that selenium, a component of this compound, can be localized in various subcellular compartments
Preparation Methods
Iron selenide can be synthesized through various methods, including:
Solid State Reactions: This involves heating iron and selenium powders in a sealed tube at high temperatures.
Chemical Vapor Deposition: This method involves the reaction of iron and selenium vapors on a substrate to form thin films.
Solution Chemistry Routes: This compound nanocrystals can be synthesized by the thermal decomposition of ferrous chloride and selenium powder in solvents like oleylamine.
Chemical Vapor Transport: This method involves transporting the reactants in the vapor phase and depositing them onto a substrate.
Spray Pyrolysis: This technique involves spraying a solution of iron and selenium precursors onto a heated substrate to form this compound films.
Chemical Reactions Analysis
Iron selenide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form iron oxides and selenium dioxide.
Reduction: It can be reduced to elemental iron and selenium under certain conditions.
Substitution: This compound can undergo substitution reactions where selenium atoms are replaced by other chalcogens like sulfur.
Common reagents used in these reactions include hydrogen peroxide for oxidation and hydrazine for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Iron selenide has a wide range of scientific research applications:
Superconductivity: This compound is studied for its superconducting properties, particularly its ability to exhibit zero electrical resistance at low temperatures.
Solar Cells: Due to its narrow band-gap and high absorption coefficient, this compound is used as a material in solar cells.
Electrocatalysis: This compound is used as an electrocatalyst in water splitting reactions, including oxygen evolution and hydrogen evolution reactions.
Energy Storage: This compound particles are used in supercapacitors due to their high capacitance and energy density.
Bioimaging: This compound nanomaterials are explored for their potential use in bioimaging applications.
Comparison with Similar Compounds
Iron selenide can be compared with other similar compounds, such as:
Iron Sulfide: Like this compound, iron sulfide is also a chalcogenide with similar properties but differs in its band-gap and reactivity.
Iron Telluride: This compound is another iron chalcogenide with different superconducting properties and applications.
Nickel Selenide: Nickel selenide shares some electrocatalytic properties with this compound but has different electronic and structural characteristics.
This compound is unique due to its combination of superconducting properties, narrow band-gap, and high absorption coefficient, making it suitable for a wide range of applications.
Properties
IUPAC Name |
selanylideneiron | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALCGGIJOOWJIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Fe]=[Se] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeSe | |
| Record name | iron(II) selenide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Iron(II)_selenide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061653 | |
| Record name | Iron(II) selenide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310-32-3, 50926-12-0 | |
| Record name | Iron selenide (FeSe) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iron selenide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50926-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ferrous selenide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001310323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1310-32-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=378337 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Iron selenide (FeSe) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iron(II) selenide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron selenide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.798 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



